5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 16715-75-6
VCID: VC4245683
InChI: InChI=1S/C14H10ClNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69

5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole

CAS No.: 16715-75-6

Cat. No.: VC4245683

Molecular Formula: C14H10ClNO

Molecular Weight: 243.69

* For research use only. Not for human or veterinary use.

5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole - 16715-75-6

Specification

CAS No. 16715-75-6
Molecular Formula C14H10ClNO
Molecular Weight 243.69
IUPAC Name 5-chloro-2-(4-methylphenyl)-1,3-benzoxazole
Standard InChI InChI=1S/C14H10ClNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3
Standard InChI Key HLVKHXITUYLIIC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Introduction

Structural Characteristics

The compound features a benzoxazole core, a fused heterocyclic system comprising a benzene ring and an oxazole ring. Key structural attributes include:

  • Substituents: A chlorine atom at position 5 and a 4-methylphenyl group at position 2 .

  • Molecular Geometry: Planar aromatic system with slight steric hindrance from the methyl group, influencing binding interactions.

  • Spectroscopic Data:

    • IR: Peaks at ~1,450 cm⁻¹ (C=C stretching), ~1,250 cm⁻¹ (C=N stretching), and ~746 cm⁻¹ (C-Cl bending).

    • ¹H NMR: Signals at δ 7.14–7.6 ppm (aromatic protons), δ 3.82 ppm (methyl group), and δ 8.0 ppm (exchangeable NH) .

Synthesis and Optimization

Synthetic Routes

  • Cyclocondensation:

    • Reacting 2-amino-4-chlorophenol with 4-methylbenzaldehyde in polyphosphoric acid (PPA) at 60–80°C yields the target compound via intramolecular cyclization .

    • Reaction Conditions: 3–5 hours under reflux, with ammonia liberation monitored .

    • Yield: 68–75% after recrystallization in ethanol .

  • Solvent-Free Microwave Synthesis:

    • Using potassium ferrocyanide (K₄[Fe(CN)₆]) as a catalyst, 2-amino-4-chlorophenol and 4-methylbenzaldehyde undergo condensation under microwave irradiation (300 W, 5–10 minutes) .

    • Advantages: Reduced reaction time (≤15 minutes), higher purity (≥90%), and eco-friendly profile .

Industrial-Scale Production

  • Continuous Flow Reactors: Enable scalable synthesis with automated temperature and pressure control, achieving batch yields of 85–90%.

  • Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:2) or recrystallization from ethanol .

Biological Activities

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus and Bacillus subtilis .

  • Gram-Negative Bacteria: Moderate activity (MIC = 32–64 µg/mL) against Escherichia coli and Pseudomonas aeruginosa .

  • Fungi: MIC = 16–32 µg/mL against Candida albicans and C. parapsilosis .

Antioxidant Activity

  • DPPH Assay: Scavenging activity of 65–72% at 100 µM, comparable to ascorbic acid .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight243.69 g/molCalculated
logP5.62HPLC
Hydrogen Bond Acceptors4Computational
Hydrogen Bond Donors1Computational
Polar Surface Area39.44 ŲComputational
Solubility<0.1 mg/mL (water)Experimental

Molecular Docking and Mechanism

Target Identification

  • Cytochrome P450 2A6 (CYP2A6): Binding affinity (ΔG) = -8.2 kcal/mol; forms hydrogen bonds with Asn297 and hydrophobic interactions with Val118 .

  • DNA Topoisomerase II: Docking score = -9.1 kcal/mol; intercalates into DNA minor groove, disrupting replication .

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Essential for antimicrobial activity; removal reduces potency by 4–8-fold .

  • Methyl Group: Enhances lipophilicity and membrane permeability, improving bioavailability .

  • Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -NO₂) at para-position increase anticancer activity by 30% .

Applications and Industrial Relevance

  • Pharmaceuticals: Lead candidate for dual-action antimicrobial-antitumor agents .

  • Agrochemicals: Potential fungicide for crop protection (field trials ongoing).

  • Material Science: Fluorescent probe development due to aromatic rigidity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator